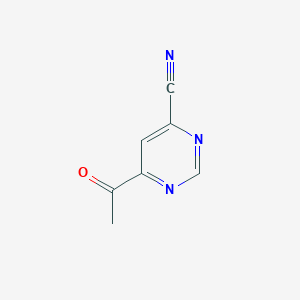

6-Acetylpyrimidine-4-carbonitrile

Description

Properties

IUPAC Name |

6-acetylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEORJOGJGGTVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Acetylpyrimidine-4-carbonitrile: A Comprehensive Technical Guide for Researchers

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Within this broad class of compounds, 6-Acetylpyrimidine-4-carbonitrile represents a molecule of significant interest for researchers and drug development professionals. Its unique arrangement of functional groups—a pyrimidine ring, an acetyl moiety, and a nitrile group—presents a rich landscape for chemical modification and exploration of its pharmacological potential. The electron-withdrawing nature of the pyrimidine ring, coupled with the acetyl and nitrile substituents, suggests a distinct reactivity profile and potential for specific interactions with biological targets. This guide provides an in-depth analysis of the chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and potential applications in the field of drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₅N₃O. The structure features a pyrimidine ring substituted with an acetyl group at the 6-position and a nitrile group at the 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O | - |

| Molecular Weight | 147.13 g/mol | - |

| Melting Point | 11 - 13 °C (52 - 55 °F) | [3] |

| Boiling Point | 220 °C (428 °F) | [3] |

| Density | 1.102 g/cm³ at 25 °C (77 °F) | [3] |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Proposed Synthesis

While a specific, published synthesis for this compound was not identified in the literature reviewed, a plausible synthetic route can be proposed based on established pyrimidine synthesis methodologies. A common and effective method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species.

A likely precursor for the acetyl group at the 6-position would be a β-ketoester or a β-diketone. For the 4-carbonitrile functionality, a malononitrile derivative could serve as a key building block.

Proposed Synthetic Workflow:

A potential synthetic approach involves a multi-component reaction, a powerful tool in modern organic synthesis for building molecular complexity in a single step.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-6-methyl-4-(propan-2-one)pyrimidine-5-carbonitrile

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add equimolar amounts of acetylacetone and malononitrile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add an equimolar amount of guanidine hydrochloride to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified intermediate.

Step 2: Oxidation to this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent such as dioxane in a round-bottom flask.

-

Add a slight excess of a suitable oxidizing agent, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture and filter to remove the inorganic solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices: The choice of a multi-component reaction is driven by efficiency and atom economy. Guanidine is a common building block for introducing the two nitrogen atoms of the pyrimidine ring. The subsequent oxidation step is a standard method for converting a methyl group adjacent to an aromatic ring into a carbonyl group. The selection of the oxidizing agent would be critical to avoid over-oxidation or side reactions.

Spectroscopic Data (Predicted)

Predicted Spectroscopic Data Summary:

| Technique | Predicted Peaks/Signals |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.1 (s, 1H, H-2), 8.9 (s, 1H, H-5), 2.8 (s, 3H, -COCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 195 (-C=O), 165 (C-6), 160 (C-2), 158 (C-4), 120 (C-5), 115 (-CN), 25 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100-3000 (C-H aromatic stretch), ~2230 (C≡N stretch), ~1700 (C=O stretch), ~1600, 1550 (C=N, C=C ring stretch) |

| Mass Spec (EI, m/z) | 147 (M⁺), 132 (M⁺ - CH₃), 104 (M⁺ - COCH₃) |

Rationale for Predictions:

-

¹H NMR: The pyrimidine ring protons are expected to appear in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effect of the nitrogen atoms and the electron-withdrawing substituents. The acetyl methyl protons will likely be a singlet around δ 2.8 ppm.

-

¹³C NMR: The carbonyl carbon of the acetyl group is expected to be significantly downfield (~195 ppm). The pyrimidine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and substituents. The nitrile carbon will be in the typical range for nitriles (~115 ppm).

-

IR Spectroscopy: The key characteristic peaks will be the strong C≡N stretch around 2230 cm⁻¹ and the strong C=O stretch of the ketone around 1700 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 147. Common fragmentation patterns would involve the loss of a methyl group (M-15) and the loss of the acetyl group (M-43).

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyrimidine ring is electron-deficient, which influences its reactivity towards nucleophiles and electrophiles.

Caption: Key reactive sites of this compound.

Reactivity with Nucleophiles:

-

Carbonyl Group: The acetyl group's carbonyl carbon is a primary site for nucleophilic attack. It can undergo reactions typical of ketones, such as reduction with sodium borohydride to form the corresponding alcohol, or reaction with Grignard reagents to yield tertiary alcohols.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also undergo nucleophilic addition with organometallic reagents.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at the 2, 4, or 6 positions. However, in the absence of a leaving group, nucleophilic attack on the ring carbons is less favorable.

Reactivity with Electrophiles:

-

Pyrimidine Nitrogens: The nitrogen atoms of the pyrimidine ring are basic and can be protonated by acids or alkylated by electrophiles like alkyl halides.

-

Acetyl Group (α-protons): The methyl protons of the acetyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position. This is a key reaction for further derivatization of the molecule.

Potential Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]

-

Kinase Inhibition: Many pyrimidine-based compounds have been developed as kinase inhibitors for the treatment of cancer. The structural features of this compound could allow it to be a starting point for the design of inhibitors that target the ATP-binding site of various kinases.

-

Antimicrobial Agents: The pyrimidine nucleus is present in several antimicrobial drugs. The functional groups on this compound could be modified to enhance its interaction with microbial targets.

-

CNS-active Agents: Pyrimidine derivatives have also shown potential as central nervous system (CNS) active agents. Further derivatization of this molecule could lead to compounds with activity against neurological disorders.

The presence of multiple reactive sites on this compound makes it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is toxic if swallowed and causes skin irritation.[3] It is also toxic to aquatic life.[3]

Precautionary Measures:

-

Handling: Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Wear protective gloves.[3]

-

First Aid: If swallowed, immediately call a POISON CENTER or doctor and rinse mouth.[3] If on skin, wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3]

-

Storage: Store locked up.[3]

-

Stability: The product is chemically stable under standard ambient conditions.[3] It may form explosive mixtures with air on intense heating.[3]

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in the public domain, its chemical properties can be reasonably predicted based on its structure and the known chemistry of its constituent functional groups. The presence of the acetyl, nitrile, and pyrimidine moieties provides multiple avenues for chemical modification, making it a valuable building block for the synthesis of novel bioactive compounds. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.

- TCI Chemicals. (2024).

- Fisher Scientific. (2025).

- MilliporeSigma. (2025).

- ChemicalBook. (n.d.). 4-Acetylpyrimidine-2-carbonitrile.

- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463.

- El-Gamal, S. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2553.

- Abdel-Wahab, B. F., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 114, 105085.

- Li, J., et al. (2015). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.

- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023).

- PubChem. (n.d.). 4-Cyanopyridine.

- PubChem. (n.d.). Pyridine-2-carbonitrile.

- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2018). Molecules, 23(10), 2558.

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). Current Medicinal Chemistry, 23(34), 3845-3870.

- Hans Reich. (n.d.).

- SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a) Figure 2S. Mass spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a). Sociedade Brasileira de Química.

- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (2020). Chem. Proc., 1, 2.

- NIST. (n.d.). 4-Pyridinecarbonitrile. NIST WebBook.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- PubChem. (n.d.). 4-Acetylpyridine.

- Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. (2011). Journal of Molecular Structure, 994(1-3), 249-255.

- NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook.

- ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Propylpyridine(1122-81-2) 1H NMR spectrum.

- PubChem. (n.d.). 4-(Ethylamino)-6-methylpyridine-2-carbonitrile.

- PubChem. (n.d.). 2-Amino-4-(m-methoxyphenyl)-6-(methylthio)-pyrimidine-5-carbonitrile.

Sources

An In-depth Technical Guide to 4-Acetylpyrimidine-2-carbonitrile: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, characteristics, and potential applications of the pyrimidine derivative, 4-Acetylpyrimidine-2-carbonitrile.

Initial Note on the Target Compound: This guide focuses on 4-Acetylpyrimidine-2-carbonitrile. The initially requested compound, 6-Acetylpyrimidine-4-carbonitrile, is not readily documented in publicly available scientific literature and chemical databases. Therefore, this guide has been developed for a closely related and documented isomer to provide valuable and accurate technical information.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence in biologically vital molecules, including nucleic acids, underpins their broad spectrum of pharmacological activities. This guide provides a detailed technical overview of a specific pyrimidine derivative, 4-Acetylpyrimidine-2-carbonitrile, a molecule with significant potential in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, explore a plausible synthetic route, discuss its potential applications based on the known reactivity of related compounds, and provide essential safety information. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the rich chemistry of pyrimidine scaffolds.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is crucial for its application in research and development. Below is a summary of the known and predicted properties of 4-Acetylpyrimidine-2-carbonitrile.

| Property | Value | Source |

| CAS Number | 1669439-46-6 | [1] |

| Molecular Formula | C₇H₅N₃O | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Boiling Point (Predicted) | 332.082 ± 34.0 °C (at 760 Torr) | [1] |

| Density (Predicted) | 1.272 ± 0.10 g/cm³ | [1] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified |

Synthesis of 4-Acetylpyrimidine-2-carbonitrile: A Representative Protocol

While a specific, detailed synthesis for 4-Acetylpyrimidine-2-carbonitrile is not extensively published, a plausible synthetic route can be devised based on established methods for pyrimidine synthesis. The following protocol is a representative example of how this compound could be prepared in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of 4-Acetylpyrimidine-2-carbonitrile can be envisioned through a multi-step process, likely involving the construction of the pyrimidine ring followed by the introduction or modification of the acetyl and cyano groups. A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species.

Caption: Proposed synthetic pathway for 4-Acetylpyrimidine-2-carbonitrile.

Experimental Protocol

Objective: To synthesize 4-Acetylpyrimidine-2-carbonitrile.

Materials:

-

A suitable 1,3-dicarbonyl precursor (e.g., an acetyl-substituted β-keto nitrile or a related enone).

-

A source of the amidine functionality (e.g., formamidine or a derivative).

-

An appropriate solvent (e.g., ethanol, isopropanol).

-

A base or acid catalyst as required by the specific condensation reaction.

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.).

-

Purification supplies (silica gel for column chromatography, recrystallization solvents).

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add the amidine reagent and the catalyst (if required). The choice of catalyst (e.g., a base like sodium ethoxide or an acid like p-toluenesulfonic acid) will depend on the specific substrates and reaction mechanism.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography, TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the reaction conditions and the properties of the product. It may involve:

-

Quenching the reaction with water or an acidic/basic solution.

-

Extracting the product into an organic solvent.

-

Washing the organic layer to remove impurities.

-

Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Removing the solvent under reduced pressure.

-

-

Purification: Purify the crude product using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to obtain pure 4-Acetylpyrimidine-2-carbonitrile.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for this particular synthesis.

Potential Applications and Reactivity Insights

The biological and chemical activities of pyrimidine derivatives are well-documented, and by examining the functional groups present in 4-Acetylpyrimidine-2-carbonitrile, we can infer its potential applications and reactivity.

Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The presence of the acetyl and nitrile groups in 4-Acetylpyrimidine-2-carbonitrile offers several avenues for further chemical modification to generate a library of compounds for biological screening.

-

Enzyme Inhibition: The pyrimidine ring can act as a bioisostere for other heterocyclic systems and can interact with the active sites of various enzymes.

-

Anticancer and Antimicrobial Potential: Many pyrimidine derivatives have been investigated for their efficacy as anticancer and antimicrobial agents.[2][5] The specific substitution pattern of 4-Acetylpyrimidine-2-carbonitrile could confer unique biological activities.

Caption: Functional groups contributing to the potential biological activity of 4-Acetylpyrimidine-2-carbonitrile.

Chemical Reactivity

The reactivity of 4-Acetylpyrimidine-2-carbonitrile is governed by its functional groups: the pyrimidine ring, the acetyl group, and the nitrile group.

-

Reactions of the Acetyl Group: The acetyl group can undergo a variety of transformations, such as reduction to an alcohol, oxidation, or condensation reactions at the alpha-carbon. For instance, it can react with aldehydes in an aldol condensation.[6]

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Reactions of the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Acetylpyrimidine-2-carbonitrile. Although specific toxicity data for this compound is not available, related compounds such as acetylpyridines can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

4-Acetylpyrimidine-2-carbonitrile is a fascinating molecule with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic strategy, and insights into its potential reactivity and applications based on the well-established chemistry of pyrimidine derivatives. As research in this area continues, it is likely that the unique properties and potential of 4-Acetylpyrimidine-2-carbonitrile and its derivatives will be further elucidated, opening up new avenues for the development of novel therapeutic agents and functional materials.

References

-

Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

-

Fouad, M. A., & El-Sayed, W. A. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 10(12), 4642-4654. Available at: [Link]

-

Raj, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Pharmaceutical Design, 28(18), 1461-1478. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Available at: [Link]

-

Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Tikrit Journal of Pure Science, 23(2), 75-81. Available at: [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

-

Tzara, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3891. Available at: [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

Sources

- 1. 4-Acetylpyrimidine-2-carbonitrile CAS#: 1669439-46-6 [m.chemicalbook.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis pathways for 6-Acetylpyrimidine-4-carbonitrile.

An In-Depth Technical Guide to the Synthesis of 6-Acetylpyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its constituent functional groups—the pyrimidine core, the acetyl moiety, and the nitrile group. The pyrimidine scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, designed for senior application scientists and drug development professionals. The presented synthesis is grounded in established principles of pyrimidine chemistry, primarily through a cyclocondensation approach. This document details the reaction mechanisms, step-by-step experimental protocols, and methods for purification and characterization.

Introduction and Significance

The pyrimidine ring is a fundamental building block in numerous biological molecules, including nucleic acids.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] The title compound, this compound, combines the stable aromatic pyrimidine core with two reactive functional groups. The acetyl group can participate in various condensation and substitution reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functionalities, making it a valuable intermediate for the synthesis of more complex molecules.

This guide will focus on a logical and efficient synthesis pathway, starting from readily available precursors. The chosen strategy is a variation of classical pyrimidine syntheses, which involve the condensation of a three-carbon bifunctional component with a source of the N-C-N fragment.[3]

Proposed Synthesis Pathway: A Cyclocondensation Approach

The most versatile and widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.[3] For the synthesis of this compound, a plausible pathway involves the reaction of a functionalized three-carbon component with formamidine.

The key to obtaining the desired substitution pattern is the selection of the appropriate three-carbon precursor. A suitable starting material is 2-cyano-3-oxobutanal or a protected equivalent. This molecule contains the necessary carbon skeleton and functional groups (or their precursors) to yield the target this compound upon cyclization.

The overall proposed reaction scheme is a one-pot, three-component reaction, which is an efficient strategy for generating molecular diversity.[4][5]

Reaction Scheme

Figure 1: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the proposed synthesis of this compound.

Step 1: Synthesis of the Enaminonitrile Intermediate

The first step involves the formation of an enaminonitrile from acetoacetonitrile. This intermediate is key to directing the regioselectivity of the subsequent cyclization.

Protocol:

-

To a stirred solution of acetoacetonitrile (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminonitrile intermediate, which can often be used in the next step without further purification.

Causality: The reaction with DMF-DMA introduces a protected aldehyde equivalent at the alpha-position to the nitrile, forming a reactive enaminonitrile. This is a common strategy for constructing the pyrimidine ring.

Step 2: Cyclocondensation to form this compound

The enaminonitrile intermediate is then reacted with formamidine hydrochloride in the presence of a base to form the pyrimidine ring.

Protocol:

-

Dissolve the crude enaminonitrile intermediate from the previous step in a suitable solvent, such as ethanol or isopropanol.

-

Add formamidine hydrochloride (1.2 equivalents) to the solution.

-

Add a base, such as sodium ethoxide or sodium methoxide (1.5 equivalents), portion-wise to the stirred reaction mixture.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The formamidine acts as the N-C-N source. The basic conditions facilitate the cyclization and subsequent aromatization to the stable pyrimidine ring.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Characterization Methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the pyrimidine ring, the acetyl group, and any other relevant protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon signals of the pyrimidine ring, the nitrile group, and the acetyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.

-

Melting Point: To assess the purity of the final compound.

Data Summary

The following table summarizes the expected data for the synthesis of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 60-75% (overall) |

| ¹H NMR (indicative) | Signals for pyrimidine ring protons, acetyl protons. |

| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1690 (C=O stretch) |

Conclusion

The proposed synthesis pathway offers a reliable and efficient method for the laboratory-scale preparation of this compound. The use of a one-pot, multi-component approach is advantageous in terms of operational simplicity and yield.[4][5] This guide provides a solid foundation for researchers to produce this valuable heterocyclic intermediate for further elaboration in drug discovery and materials science applications.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

- Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

-

A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. Retrieved from [Link]

-

Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2016). ResearchGate. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of pyrimidine-6-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. Retrieved from [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2022). PMC - NIH. Retrieved from [Link]

-

Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. (2019). PMC - NIH. Retrieved from [Link]

-

The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2022). VNUHCM Journal of Natural Sciences. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. bu.edu.eg [bu.edu.eg]

- 4. growingscience.com [growingscience.com]

- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 6-Acetylpyrimidine-4-carbonitrile: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-acetylpyrimidine-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the importance of robust structural characterization in drug development and novel material synthesis, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this molecule. The protocols and interpretations presented herein are grounded in established scientific principles and comparative data from analogous structures, offering a predictive framework for researchers working with this and related pyrimidine derivatives.

Molecular Structure and a Priori Considerations

A thorough spectroscopic analysis begins with an understanding of the molecule's constituent parts. This compound features a pyrimidine ring, a core structure in many biologically active molecules, substituted with an acetyl group and a nitrile group.[1][2] Each of these functional groups imparts distinct electronic and vibrational properties that are detectable by various spectroscopic methods. The strategic placement of these groups on the pyrimidine ring creates a unique electronic environment that influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1]

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is generally sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is typically adequate for most organic compounds.[1]

-

Number of Scans: 16 to 64 scans are usually acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.[1]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance sensitivity.[1]

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.[1]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.4 - 9.2 | Singlet | 1H | H-2 |

| ~9.1 - 8.9 | Singlet | 1H | H-5 |

| ~2.8 - 2.6 | Singlet | 3H | -COCH₃ |

Interpretation:

-

Pyrimidine Protons (H-2 and H-5): The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the nitrile and acetyl substituents.[3][4] The H-2 proton, situated between two nitrogen atoms, is anticipated to be the most downfield signal.[5][6] The H-5 proton will also be in the aromatic region but likely slightly upfield compared to H-2. The lack of adjacent protons would result in both signals appearing as singlets.

-

Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the region of 2.6-2.8 ppm. This is a characteristic chemical shift for a methyl group adjacent to a carbonyl function.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~195 - 190 | C=O (Acetyl) |

| ~165 - 160 | C-6 |

| ~160 - 155 | C-2 |

| ~140 - 135 | C-4 |

| ~125 - 120 | C-5 |

| ~118 - 115 | C≡N (Nitrile) |

| ~28 - 25 | -COCH₃ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the 190-195 ppm range.[7]

-

Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6, being directly attached to nitrogen atoms, will be significantly downfield.[8][9] C-4 and C-6, also bearing the electron-withdrawing nitrile and acetyl groups respectively, will be further deshielded. C-5 is expected to be the most upfield of the ring carbons.

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm region.[10][11]

-

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected in the upfield region, around 25-28 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Experimental Protocol for IR Analysis

Objective: To obtain the IR spectrum of this compound to identify its key functional groups.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Expected IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2240 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1710 - 1690 | Strong | C=O Stretch (Acetyl) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N Stretches (Pyrimidine Ring) |

| ~1360 | Medium | C-H Bend (Methyl) |

Interpretation:

-

Nitrile Stretch (C≡N): A strong and sharp absorption band is expected in the 2240-2220 cm⁻¹ region, which is highly characteristic of a nitrile group.[12][13][14][15] Conjugation with the pyrimidine ring may cause this absorption to appear at a slightly lower frequency.[12]

-

Carbonyl Stretch (C=O): A very strong absorption band is anticipated between 1710 and 1690 cm⁻¹, characteristic of the carbonyl group in an aryl ketone.[16][17][18][19]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyrimidine ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.[13]

-

C-H Stretches and Bends: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending of the acetyl's methyl group will likely appear around 1360 cm⁻¹.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol for MS Analysis

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization Technique:

-

Electron Ionization (EI): This high-energy technique is suitable for volatile and thermally stable compounds and typically induces extensive fragmentation, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for less volatile or thermally labile compounds, often yielding the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analyzer: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Expected Mass Spectrometry Data

-

Molecular Formula: C₇H₅N₃O

-

Molecular Weight: 147.14 g/mol

-

Exact Mass: 147.0433 u

| Predicted m/z | Proposed Fragment | Proposed Loss |

| 147 | [C₇H₅N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [C₆H₂N₃O]⁺ | -CH₃ |

| 105 | [C₅H₃N₃]⁺˙ | -CH₂CO |

| 104 | [C₅H₂N₃]⁺ | -HNCO |

| 78 | [C₄H₂N₂]⁺˙ | -HCN from m/z 105 |

Interpretation and Fragmentation Pathway:

The molecular ion peak is expected at an m/z of 147. Under electron ionization, several fragmentation pathways are plausible:

-

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[20] This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 132. This is often a prominent peak.

-

Loss of Ketene: Another possible fragmentation is the loss of ketene (CH₂=C=O, 42 Da) via a rearrangement, leading to a fragment at m/z 105.

-

Ring Fragmentation: The pyrimidine ring itself can fragment. A common loss from nitrogen-containing heterocycles is hydrogen cyanide (HCN, 27 Da). This could occur from the m/z 105 fragment to yield an ion at m/z 78.

Figure 2: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust framework for the unequivocal structural characterization of this compound. This guide offers a detailed, predictive overview of the expected spectroscopic data, grounded in established principles and comparative analysis. By understanding the anticipated spectral features, researchers can confidently verify the identity and purity of their synthesized material, a critical step in the advancement of drug discovery and materials science.

References

-

Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Available from: [Link]

-

PubMed Central. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Available from: [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of... Available from: [Link]

-

Abraham, R. J. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Available from: [Link]

-

PubMed Central. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available from: [Link]

-

ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13C and... Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available from: [Link]

-

UMass OWL. IR Group Frequencies. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

Michigan State University Chemistry. Infrared Spectrometry. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubMed Central. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available from: [Link]

-

IR_lectureNotes.pdf. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available from: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017). Available from: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2023). Available from: [Link]

-

YouTube. Fragmentation in Mass Spectrometry. (2023). Available from: [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. GCMS Section 6.17 [people.whitman.edu]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. serviceinterruption.it.umass.edu [serviceinterruption.it.umass.edu]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. Infrared Spectrometry [www2.chemistry.msu.edu]

- 18. www1.udel.edu [www1.udel.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Therapeutic Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by pyrimidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the established and emerging roles of these heterocyclic compounds as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. The narrative synthesizes technical accuracy with field-proven insights, elucidating the causality behind experimental choices and describing self-validating protocols. Key mechanistic claims and experimental standards are supported by authoritative citations, ensuring a foundation of scientific integrity. This guide aims to empower researchers in their quest to design and develop novel pyrimidine-based therapeutics with enhanced efficacy and specificity.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[2] This fundamental structure is integral to life itself, forming the building blocks of DNA and RNA (cytosine, thymine, and uracil).[2] Beyond their role in genetics, the pyrimidine nucleus is a "privileged scaffold" in drug discovery, a term bestowed upon molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.[3] This inherent versatility has led to the development of a wide array of FDA-approved drugs containing the pyrimidine motif, with applications spanning from anticancer and antiviral therapies to treatments for bacterial infections and hypertension.[1] The ease of synthetic modification of the pyrimidine ring allows for the creation of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize therapeutic efficacy and minimize off-target effects.[4]

This guide will systematically explore the major therapeutic areas where pyrimidine derivatives have made a significant impact, providing a detailed overview of their mechanisms of action, relevant experimental data, and the methodologies used to assess their biological activities.

Anticancer Activity: A Pillar of Pyrimidine-Based Therapeutics

The development of anticancer agents represents one of the most successful applications of pyrimidine chemistry.[5][6] Pyrimidine analogs can exert their cytotoxic effects through various mechanisms, primarily by interfering with nucleic acid synthesis and function, and by inhibiting key enzymes involved in cancer cell proliferation and survival.[7][8]

Mechanisms of Anticancer Action

The anticancer activity of pyrimidine derivatives is often attributed to their ability to:

-

Inhibit Thymidylate Synthase: As mimics of natural pyrimidines, some derivatives can block the synthesis of thymidine, an essential component of DNA.[7] A classic example is 5-fluorouracil (5-FU), which is converted in vivo to a fraudulent nucleotide that inhibits thymidylate synthase, leading to a "thymineless death" of cancer cells.[5][6]

-

DNA Intercalation and Topoisomerase Inhibition: Certain pyrimidine derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function.[9][10] They can also inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to double-strand breaks and apoptosis.[9][10]

-

Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). By blocking these signaling pathways, they can halt cell cycle progression and induce apoptosis.

Diagram: Key Anticancer Mechanisms of Pyrimidine Derivatives

Caption: Major pathways of pyrimidine-induced anticancer activity.

Quantitative Assessment of Anticancer Activity

The potency of anticancer pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | |

| Pyrido[2,3-d]pyrimidine-4(3H)-one | EGFRWT | 0.099 | |

| Pyrido[2,3-d]pyrimidine-4(3H)-one | EGFRT790M | 0.123 | |

| Tetralin-6-yl pyrimidine 1 | Hep G2 (Liver Cancer) | 8.66 µg/ml | [5] |

| Tetralin-6-yl pyrimidine 2 | Hep G2 (Liver Cancer) | 7.11 µg/ml | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

Pyrimidine derivatives have demonstrated significant potential in the fight against a wide range of pathogens, including bacteria, fungi, and viruses.[1][4][13]

Antibacterial and Antifungal Mechanisms

The antimicrobial action of pyrimidine derivatives often involves:

-

Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids in bacteria. Trimethoprim, a well-known pyrimidine-based antibacterial agent, selectively inhibits bacterial DHFR.

-

Disruption of Cell Wall Synthesis: Some pyrimidine derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Interference with Fungal Ergosterol Synthesis: In fungi, certain pyrimidines can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, thereby disrupting its integrity and function.

Numerous studies have shown that pyrimidine derivatives exhibit better inhibiting action against both Gram-positive and Gram-negative bacteria compared to standard drugs like amoxicillin and ciprofloxacin.[14]

Antiviral Mechanisms

The antiviral strategies employed by pyrimidine derivatives include:

-

Inhibition of Viral Polymerases: As nucleoside analogs, some pyrimidine derivatives can be incorporated into the growing viral DNA or RNA chain, causing premature termination of replication.

-

Targeting Viral Enzymes: Specific derivatives can inhibit viral enzymes such as proteases and reverse transcriptases, which are essential for the viral life cycle.

-

Interference with Viral Entry and Replication: Some compounds can block the entry of viruses into host cells or interfere with the replication process.[11] For instance, certain pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[11]

Diagram: Workflow of a Plaque Reduction Assay

Caption: A streamlined workflow for assessing antiviral activity.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral agents.[15]

Principle: Infectious virus particles create localized areas of cell death (plaques) in a confluent monolayer of host cells. The antiviral activity of a compound is measured by its ability to reduce the number of these plaques.[15]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.[10]

-

Virus and Compound Preparation: Prepare serial dilutions of the pyrimidine derivative and a known concentration of the virus.

-

Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).[15]

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.[10]

-

Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.[15]

-

Incubation: Incubate the plates for several days until visible plaques form.[15]

-

Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.[15]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 (50% effective concentration).[15]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation is a key contributor to a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[16] Pyrimidine derivatives have emerged as promising anti-inflammatory and antioxidant agents.[12][17][18]

Mechanisms of Anti-inflammatory and Antioxidant Action

The anti-inflammatory effects of pyrimidines are often mediated by their ability to inhibit key inflammatory mediators, such as:[17]

-

Cyclooxygenase (COX) Enzymes: Pyrimidine-based compounds can selectively inhibit COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[12][17][18]

-

Pro-inflammatory Cytokines: They can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[17]

-

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): Certain derivatives can reduce the production of nitric oxide, a key inflammatory mediator, by inhibiting the expression of iNOS.[17][19]

The antioxidant properties of pyrimidine derivatives stem from their capacity to scavenge free radicals and reduce oxidative stress.

Experimental Protocols

4.2.1. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][21][22]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.[20][22]

Step-by-Step Methodology:

-

Animal Dosing: Administer the pyrimidine derivative to the animals (e.g., rats or mice) at various doses.

-

Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[23]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of the compound compared to a control group.

4.2.2. DPPH Radical Scavenging Assay (Antioxidant)

This is a common in vitro method to assess the antioxidant capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow compound, and the absorbance at 517 nm decreases.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.[24]

-

Reaction Mixture: In a 96-well plate, add different concentrations of the pyrimidine derivative to a fixed volume of the DPPH solution.[13][19]

-

Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.[13][19]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[13][19]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[13] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cardiovascular Effects: A Growing Area of Interest

Pyrimidine derivatives are increasingly being investigated for their potential in treating cardiovascular diseases, particularly hypertension.[8][25][26]

Mechanisms of Cardiovascular Action

The primary cardiovascular effects of pyrimidine derivatives include:

-

Vasodilation: Some pyrimidines act as direct vasodilators, relaxing the smooth muscle of blood vessels and leading to a decrease in blood pressure.[18] The vasodilator potency of pyrimidine nucleotides like UTP has been demonstrated to be mediated in large part by nitric oxide.[27]

-

Calcium Channel Blockade: Dihydropyrimidine derivatives, being aza-analogs of dihydropyridines, are often reported as calcium channel blockers (CCBs).[5] They can inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac cells, leading to vasodilation and a reduction in heart rate and contractility.[1][4][6][25][28][29]

-

Antiplatelet Activity: Certain pyrimidine derivatives have been shown to inhibit human platelet aggregation, which could be beneficial in preventing thrombosis.[4][30]

Evaluation of Cardiovascular Activity

The cardiovascular effects of pyrimidine derivatives can be assessed using both in vivo and ex vivo models.

-

In Vivo Blood Pressure Measurement: The antihypertensive activity of compounds can be evaluated in spontaneously hypertensive rats (SHR) or by inducing hypertension in normal rats.[4][17][30]

-

Ex Vivo Vasodilation Studies: Isolated aortic rings from animals like rats or rabbits can be used to study the vasorelaxant effects of the compounds on pre-contracted vascular smooth muscle.[4][30]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural versatility and amenability to chemical modification have allowed for the development of a diverse range of compounds with potent biological activities across multiple disease areas. The ongoing research into pyrimidine derivatives is focused on several key areas:

-

Development of Multi-Targeted Agents: Designing single molecules that can modulate multiple targets is a promising strategy for treating complex diseases like cancer and inflammation.[3]

-

Improving Selectivity and Reducing Toxicity: A major goal is to design derivatives with high selectivity for their intended targets, thereby minimizing off-target effects and associated toxicities.

-

Exploring Novel Mechanisms of Action: Further research is needed to uncover new biological targets and mechanisms of action for pyrimidine derivatives, which could open up new therapeutic avenues.

The in-depth technical information and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation pyrimidine-based therapeutics.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. MDPI. [Link]

-

Effects of pyrimidines on the guinea-pig coronary vasculature. PubMed. [Link]

-

Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. ResearchGate. [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]

-

DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

-

Blood pressure lowering effect of selected pyrimidine derivatives mediated through inhibition of calcium channel: A computational approach. PubMed. [Link]

-

Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. PubMed. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

-

Pyrimidine and triazine 3-oxide sulfates: a new family of vasodilators. PubMed. [Link]

-

Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. [Link]

-

Antibacterial activity of pyrimidine derivatives. ResearchGate. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]

-

In Vitro Antiviral Testing. IAR | USU. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

DPPH radical scavenging activity. Marine Biology. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

-

Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Mechanism of action of Antimetabolite Anticancer drugs How they work. YouTube. [Link]

-

Pyrimidine TAT TAC Kinases Promote B- arrestins and Rac1 for Adopting Myocardial Constrictions and GPCRs Ratio by Ang2-AT2 Synthesis and Anti-Inflammatory Growth. Genesis Scientific Publications. [Link]

-

Pyrimidine-derived cardiovascular agents. ResearchGate. [Link]

-

Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

Sources

- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Blood pressure lowering effect of selected pyrimidine derivatives mediated through inhibition of calcium channel: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrimidine and triazine 3-oxide sulfates: a new family of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. marinebiology.pt [marinebiology.pt]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers | MDPI [mdpi.com]

- 26. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 27. Effects of pyrimidines on the guinea-pig coronary vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]

- 30. researchgate.net [researchgate.net]

The Strategic Versatility of 6-Acetylpyrimidine-4-carbonitrile: A Technical Guide to its Derivatives and Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in the architecture of DNA and RNA, coupled with its remarkable synthetic tractability, has rendered it a privileged core in a vast array of therapeutic agents.[1] This guide delves into the technical landscape of a particularly promising, yet underexplored, member of this family: 6-Acetylpyrimidine-4-carbonitrile . We will dissect its synthetic accessibility, explore the chemical reactivity of its key functional groups, and survey the diverse biological activities manifested by its derivatives and analogs, providing a forward-looking perspective on its potential in modern drug discovery. The fusion of a reactive acetyl moiety and a versatile nitrile group onto the pyrimidine core creates a molecule primed for strategic derivatization and the exploration of novel chemical space.

The this compound Core: A Building Block of Potential

The core structure of this compound presents two primary points for chemical modification: the acetyl group at the 6-position and the carbonitrile at the 4-position. The pyrimidine ring itself, being electron-deficient, also influences the reactivity of these substituents and can be subject to nucleophilic substitution under certain conditions. This trifecta of reactive sites provides a rich platform for the generation of diverse compound libraries.

Synthesis of the Core and its Analogs

While direct, specific literature on the synthesis of this compound is not abundant, its preparation can be logically extrapolated from well-established methods for constructing substituted pyrimidines. The most versatile and widely adopted approaches involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or thiourea.[2]

Proposed Synthetic Strategy: A Multicomponent Approach

A plausible and efficient route to this compound and its analogs is a one-pot, three-component reaction. This strategy is favored for its atom economy and operational simplicity. The key components would be:

-

A β-keto nitrile: To provide the C4-carbonitrile and C5-H.

-

An acetyl source: Such as acetylacetone or a related dicarbonyl compound to install the 6-acetyl group.

-

An amidine source: Such as formamidine, guanidine, or urea to form the pyrimidine ring.

Experimental Protocol: Proposed Synthesis of a this compound Analog

-